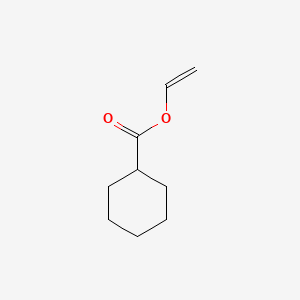

Vinyl cyclohexanecarboxylate

Description

Significance of Vinyl Cyclohexanecarboxylate (B1212342) as a Chemical Entity

Vinyl cyclohexanecarboxylate serves as a crucial building block in polymer chemistry. Its vinyl group readily participates in polymerization reactions, while the cyclohexanecarboxylate moiety contributes to the physical and chemical properties of the resulting polymer. lookchem.com Polymers derived from this monomer are noted for their high chemical resistance, flexibility at low temperatures, and excellent adhesion. lookchem.com These characteristics make them suitable for a range of applications, including coatings, adhesives, and composite materials. lookchem.com

The presence of the bulky cyclohexyl group in the polymer backbone can enhance thermal stability. The decomposition behavior of vinyl esters of cycloaliphatic epoxy resins has been studied, revealing that the presence of cyclohexane (B81311) rings can lead to higher thermal stability in the resulting polymers. journalijar.com

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Boiling Point | 226°C at 760mmHg lookchem.com |

| Density | 0.99 g/cm³ lookchem.com |

| Refractive Index | 1.464 lookchem.com |

| Flash Point | 85.1°C lookchem.com |

| CAS Number | 4840-76-0 nih.gov |

This table presents a selection of the physical and chemical properties of this compound.

Scope of Academic Inquiry into this compound

Academic research on this compound has explored various facets of its chemistry, from its synthesis to its application in creating novel materials.

Synthesis: The synthesis of this compound can be achieved through several methods. A common industrial method involves the reaction of cyclohexanecarboxylic acid with acetylene (B1199291). lookchem.com Another significant route is the transvinylation of a vinyl derivative, such as vinyl acetate (B1210297), with a carboxylic acid in the presence of a ruthenium-based catalyst. google.com Research has also investigated the use of other catalysts, including palladium, platinum, and rhodium compounds for transvinylation reactions. google.com

Polymerization: The vinyl group of this compound allows it to undergo polymerization to form vinyl polymers. wikipedia.org These polymerization reactions can be initiated by various methods, including free radical polymerization. journalijar.comsathyabama.ac.in The resulting polymers, polyvinyl cyclohexanecarboxylates, are part of the larger family of vinyl polymers which are widely used as plastics. wikipedia.org The properties of these polymers can be tailored by copolymerizing this compound with other monomers.

Applications in Organic Synthesis: Beyond polymer chemistry, this compound and its derivatives are of interest in organic synthesis. For instance, substituted aryl cyclohexanecarboxylates have been synthesized and investigated for their potential as antibacterial agents. scirp.org These complex molecules are often built upon a cyclohexanecarboxylate scaffold. scirp.org Furthermore, vinyl triflates, which can be synthesized from related cyclohexanone (B45756) derivatives, are versatile reagents in organic synthesis.

The following table details some of the research findings related to the synthesis and reactivity of this compound:

| Research Area | Key Findings |

| Synthesis | Transvinylation of carboxylic acids with vinyl acetate using ruthenium catalysts is a viable method for producing vinyl esters like this compound. google.com |

| Polymerization | Vinyl esters of cycloaliphatic epoxy resins exhibit good thermal stability, which can be influenced by the number of cyclic rings in the structure. journalijar.com |

| Organic Synthesis | Trisubstituted aryl cyclohexanecarboxylates have been synthesized and show promise as a new class of antibacterial agents. scirp.org |

This table highlights significant research findings concerning this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRGFKQYQJKGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197520 | |

| Record name | Vinyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-76-0 | |

| Record name | Ethenyl cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Vinyl Cyclohexanecarboxylate and Its Derivatives

Esterification Pathways for Vinyl Cyclohexanecarboxylate (B1212342) Synthesis

Esterification represents a fundamental approach to synthesizing vinyl cyclohexanecarboxylate, involving the reaction of a cyclohexanecarboxylic acid moiety with a vinyl source.

Direct Esterification Approaches

Direct esterification involves the reaction of cyclohexanecarboxylic acid with a vinylating agent. A common, though historically challenging, method is the direct addition of carboxylic acids to acetylene (B1199291). google.com This reaction, often catalyzed by metal salts, directly introduces the vinyl group. The general equation for the reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) is:

RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

This equilibrium is typically slow and requires an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk To favor the formation of the ester, the product can be distilled off as it forms, which is effective if the ester has the lowest boiling point in the mixture. chemguide.co.uk

Another direct approach is the Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess as a solvent to drive the reaction forward. masterorganicchemistry.com

Transesterification Strategies

Transesterification is a widely employed and often more practical method for synthesizing vinyl esters. This process involves the exchange of the vinyl group from a vinyl ester, such as vinyl acetate (B1210297), to cyclohexanecarboxylic acid. This method avoids the direct handling of acetylene gas.

A notable example is the ruthenium-catalyzed transvinylation of cyclohexanecarboxylic acid with vinyl acetate. google.com In a specific documented procedure, cyclohexanecarboxylic acid and vinyl acetate were reacted in the presence of a ruthenium carbonyl catalyst under a carbon monoxide atmosphere at elevated temperature and pressure. google.com The reaction yielded this compound after purification by distillation. google.com The reaction conditions can be varied, with temperatures ranging from 20°C to 300°C, and can be conducted with or without a solvent. google.com Nonpolar solvents are generally preferred for this transformation. google.com

Transesterification can also be catalyzed by other metals and under different conditions. For instance, various vinyl carboxylates, including this compound, can be used in transesterification reactions to functionalize other molecules, such as microfibrillated cellulose. labpartnering.org

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Cyclohexanecarboxylic acid, Vinyl acetate | Ruthenium carbonyl | 150°C, 1.7 bar CO | This compound | - | google.com |

| Cyclohexanecarboxylic acid, Acetylene | Metal salts | Varies | This compound | - | google.com |

Addition Reactions in the Synthesis of this compound Analogues

Addition reactions provide a versatile route to synthesize analogues of this compound. These reactions typically involve the addition of nucleophiles or electrophiles across a double or triple bond.

Electrophilic addition reactions of alkynes are a fundamental method for creating vinyl derivatives. libretexts.org For instance, the addition of hydrogen halides to alkynes follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents, and the halogen adds to the carbon with fewer. libretexts.org The hydration of alkynes, catalyzed by acid, initially forms an enol which then tautomerizes to a more stable ketone. libretexts.org

A pseudo-Robinson annulation protocol has been utilized to create a class of compounds known as Trisubstituted Aryl Cyclohexanecarboxylates (TACCs). scirp.org This method involves a tandem Michael-Aldol reaction, demonstrating the power of addition reactions in building complex cyclohexanecarboxylate structures. scirp.org

Conjugate addition, or 1,4-addition, is another powerful tool in which a nucleophile adds to a conjugated unsaturated system. rug.nl This reaction is widely used for carbon-carbon bond formation and can be applied to the synthesis of various substituted cyclohexanecarboxylate derivatives. rug.nl

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of advanced catalytic systems that enable novel and efficient bond formations, which can be applied to the synthesis of complex molecules related to this compound.

Photoredox and Nickel-Catalyzed Decarboxylative Cross-Coupling for Related Systems

A powerful and contemporary strategy involves the synergistic combination of photoredox and nickel catalysis for the decarboxylative cross-coupling of carboxylic acids. This methodology allows for the formation of C(sp³)–C(sp²) bonds by coupling alkyl carboxylic acids with vinyl halides. organic-chemistry.orgacs.orgnih.gov This approach is significant as it utilizes readily available carboxylic acids as starting materials. nih.govprinceton.edu

The reaction typically employs an iridium-based photocatalyst that, upon excitation by visible light, engages in a single-electron transfer with the carboxylic acid. princeton.edu This generates a radical intermediate that then participates in a nickel-catalyzed cross-coupling cycle with a vinyl halide. organic-chemistry.orgacs.org This dual catalytic system has been successfully applied to a broad range of substrates, including α-oxy, α-amino, and simple hydrocarbon-substituted carboxylic acids, as well as various vinyl iodides and bromides, with high efficiency and under mild reaction conditions. organic-chemistry.orgacs.orgnih.gov For example, the coupling of various carboxylic acids with (E)-1-iodo-1-octene has been demonstrated with good yields. acs.org This method has also been extended to the synthesis of complex molecules, including those of interest in drug discovery. nih.gov

| Carboxylic Acid | Vinyl Halide | Catalyst System | Yield | Reference |

| Tetrahydrofuran-2-carboxylic acid | (E)-1-iodo-1-octene | Ir[dF(Me)ppy]₂(dtbbpy)PF₆, NiCl₂·dtbbpy | High | acs.org |

| Various α-oxy and α-amino acids | Diverse vinyl iodides and bromides | Ir photocatalyst, Ni catalyst | High | organic-chemistry.orgacs.org |

Organolithium Reagent Chemistry in Carboxylic Acid Transformations

Organolithium reagents are powerful nucleophiles and bases that can be used to transform carboxylic acids into ketones. researchgate.netmasterorganicchemistry.comaklectures.comchemistrysteps.com The reaction involves the addition of two equivalents of an organolithium reagent to a carboxylic acid. masterorganicchemistry.com The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. chemistrysteps.comyoutube.com The second equivalent then adds to the carbonyl carbon, forming a stable dianion intermediate. masterorganicchemistry.comchemistrysteps.comyoutube.com This intermediate is then hydrolyzed upon acidic workup to yield the ketone. masterorganicchemistry.comyoutube.com

This method is generally applicable for the synthesis of both symmetrical and unsymmetrical ketones. researchgate.net It is important to note that Grignard reagents are typically not suitable for this transformation. masterorganicchemistry.com An interesting variation involves the use of DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid, preventing the initial acid-base reaction and allowing the organolithium to act as a nucleophile. chemistrysteps.com

While this method directly leads to ketones rather than vinyl esters, the resulting ketones can be precursors to vinyl derivatives through subsequent reactions like the Wittig reaction or olefination.

Stereochemical Control in this compound Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, within this compound is a critical determinant of its physical properties and chemical reactivity. Achieving control over the stereoisomeric form of this molecule during its synthesis is a significant objective in organic chemistry, enabling the production of specific isomers for various applications. Stereochemical control in this context pertains to two main structural features: the configuration of substituents on the cyclohexane (B81311) ring and the geometry (E/Z isomerism) of the vinyl group.

A primary strategy for instituting stereochemical control is through the selection of stereochemically-defined starting materials. The stereocenters present in a substituted cyclohexanecarboxylic acid precursor are typically retained throughout the vinylation process. For instance, the synthesis of trans-4-substituted cyclohexanecarboxylate derivatives relies on starting with the corresponding trans-4-substituted cyclohexanecarboxylic acid. researchgate.netgoogle.com Processes have been developed for preparing specific isomers, such as the trans-4-amino-1-cyclohexanecarboxylic acid, by reacting p-aminobenzoic acid derivatives under specific catalytic conditions to yield a high trans ratio. google.com The inherent conformational preferences of the cyclohexane ring, where bulky substituents favor an equatorial position, also play a role in directing the stereochemical outcome of reactions. ethz.ch

Palladium-catalyzed reactions are central to the synthesis of vinyl esters and offer avenues for stereochemical control. The direct α-vinylation of carbonyl compounds to create a quaternary stereocenter is a challenging but powerful transformation. caltech.edu One innovative approach involves using δ-oxocarboxylic acids as precursors, which undergo a palladium-catalyzed decarbonylative dehydration to form α-vinyl carbonyl compounds. caltech.edu The stereocenter in the starting acid, which can be generated through asymmetric methods, is thus transferred to the final vinylic product. caltech.edu Furthermore, in palladium-catalyzed allylic substitutions, the choice of chiral ligands, such as phosphoramidites, can induce high levels of enantioselectivity in the formation of functionalized cyclopentanes from vinyl cyclopropanes, a principle that can be extended to other vinylic systems. rsc.org The selection of additives can also completely switch the regioselectivity and diastereoselectivity of palladium-catalyzed carbocyclization reactions. nih.gov

Enzymatic synthesis provides an exceptionally high degree of stereoselectivity. cabidigitallibrary.org Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation, often using vinyl esters like vinyl acetate as the acyl donor. whiterose.ac.uk This principle is reversible, where a lipase (B570770) can catalyze the reaction between a carboxylic acid and a vinyl donor to produce a chiral ester. These biocatalytic transformations can selectively produce one enantiomer of a chiral product with high optical purity. cabidigitallibrary.orgwhiterose.ac.uk Chemo-enzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, have been developed for the asymmetric synthesis of complex chiral molecules, such as tetrahydroquinolines, demonstrating the power of biocatalysis in establishing key stereocenters. rsc.org

The table below summarizes research findings pertinent to achieving stereochemical control in syntheses related to this compound.

Table 1: Research Findings on Stereochemical Control in Relevant Syntheses

| Method/Catalyst | Substrate(s) | Product Type | Key Findings on Stereoselectivity | Citation |

|---|---|---|---|---|

| Palladium-catalyzed decarbonylative dehydration | δ-oxocarboxylic acids | α-Vinyl quaternary carbonyl compounds | Allows for the synthesis of enantiomerically enriched α-vinyl compounds from chiral acids prepared by asymmetric allylic alkylation. | caltech.edu |

| Rhodium-catalyzed hydrogenation | 4-aminobenzoic acid derivatives | trans-4-amino-1-cyclohexanecarboxylic acid | Direct conversion to the trans isomer with a ratio greater than 75% can be achieved in a one-pot process. | google.com |

| Lipase from Candida cylindracea (CCL) | Racemic ethyl-2-chloropropionate and amines | Chiral amides | Catalyzes aminolysis with high enantioselectivity. | whiterose.ac.uk |

| Ene reductase (ERED) / Imine reductase (IRED) cascade | α,β-unsaturated aldehydes and allylamine | Chiral N-substituted amines | A one-pot cascade generates chiral amines with excellent enantiomeric excess (97% to >99%), which are precursors to chiral heterocycles. | rsc.org |

| Palladium(II) Chloride / Chiral Phosphoramidite Ligand | Vinyl cyclopropanes and cyclic 1-azadienes | Highly functionalized cyclopentanes | Achieves high diastereo- and enantioselectivity in formal [3 + 2] cycloadditions. | rsc.org |

| Reductive Etherification | (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde and trans-4-triethylsilyloxycyclohexanecarboxilic acid ethyl ester | trans-cyclohexanecarboxylate derivative | A concise, stereoselective synthesis of a key intermediate for a VLA-4 antagonist. | researchgate.net |

Polymerization Chemistry of Vinyl Cyclohexanecarboxylate

Vinyl Cyclohexanecarboxylate (B1212342) as a Monomer in Polymer Synthesis

Vinyl cyclohexanecarboxylate (VCHC) is a vinyl monomer that can be used in polymer synthesis. Like other vinyl monomers, it has a carbon-carbon double bond that allows it to undergo polymerization to form long-chain polymers. wikipedia.org The cyclohexanecarboxylate group is a bulky, non-polar side group that influences the properties of the resulting polymer. The modular nature of systems derived from vinyl monomers provides a straightforward route for creating a wide range of polymeric materials. tennessee.edu The structure of these materials can be systematically changed by designing specific monomers or altering the polymerization mechanism. tennessee.edu

The polymerization of vinyl monomers like VCHC is a key process for producing a wide variety of polymers. wikipedia.org The process involves the successive addition of monomer units to a growing polymer chain. wikipedia.org The initiation of this process can occur through various mechanisms, often involving separate initiator molecules that form radical species. wikipedia.org These radicals then react with the vinyl monomer to start the polymer chain growth. wikipedia.org

Homopolymerization Studies of Poly(this compound)

Homopolymerization is the process where a single type of monomer, in this case, this compound, is polymerized to form a homopolymer, poly(this compound). The resulting polymer consists of repeating units of this compound. The properties of poly(vinyl cyclohexane) are influenced by the hydrogenation of polystyrene. polymersource.ca

Radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

Initiation: This is the first step where an active center is created from which the polymer chain will grow. wikipedia.org This is typically achieved through the thermal decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. fujifilm.com These radicals then react with a this compound monomer to form a monomer radical. wikipedia.org

Propagation: The newly formed monomer radical adds to another this compound monomer, and this process repeats, leading to the rapid growth of the polymer chain. fujifilm.comnih.gov

Termination: The growth of the polymer chain is stopped through termination reactions. This can occur by the combination of two growing chain ends or by disproportionation, where a hydrogen atom is transferred from one chain to another. wikipedia.org

The following table provides a general overview of the species involved in the free-radical polymerization of vinyl monomers.

| Participant | Description |

| Monomers (M) | The basic building blocks of the polymer. |

| Free Radicals (R•) | Highly reactive species that initiate polymerization. |

| Monomer Radicals (RM•) | Formed by the reaction of a free radical with a monomer. |

| Oligomer Radicals (RMn•) | Growing polymer chains. |

| Solvent | The medium in which the polymerization occurs. |

Table 1: Participants in the Free-Radical Polymerization of Vinyl Monomers. nih.gov

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and polymer architecture, controlled/living radical polymerization (CRP) techniques have been developed. mdpi.com These methods allow for the synthesis of polymers with well-defined structures. mdpi.comnih.gov

Key CRP techniques applicable to vinyl monomers include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that uses a transition metal complex to reversibly activate and deactivate the growing polymer chains, allowing for controlled polymerization. mdpi.comsigmaaldrich.com It is a popular method for preparing well-defined polymers. sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization in a reversible manner. fujifilm.comsigmaaldrich.com This technique is compatible with a wide range of vinyl monomers. sigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals to control the polymerization of vinyl monomers. sigmaaldrich.com

These controlled polymerization techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. nih.govsigmaaldrich.com

Copolymerization of this compound

Copolymerization involves the polymerization of two or more different monomers. This compound can be copolymerized with other vinyl monomers to create copolymers with tailored properties.

The synthesis of copolymers involving vinyl monomers can be achieved through various radical polymerization techniques. scielo.br For instance, new copolymers have been synthesized by the radical chain polymerization of hindered amines with vinyl monomers. scielo.br The resulting copolymers can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) to determine their composition, molecular weight, and molecular weight distribution. mdpi.commdpi.com

For example, in the synthesis of copolymers from hindered amines and vinyl monomers, the characterization by carbon-13 NMR can confirm the composition of the resulting polymer. scielo.br SEC measurements are used to determine the molecular mass of the copolymers formed. scielo.br

The table below shows an example of the synthesis and characterization of copolymers from 1-Acryloyl-2,2,6,6-tetramethylpiperidine (1ATP) and 4-Acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP) with Styrene (Sty) and Vinyl Acetate (B1210297) (VAc). scielo.br

| Monomer 1 | Monomer 2 | Molar Ratio (M1:M2) | Resulting Polymer | Characterization Notes |

| 1ATP | Styrene (Sty) | - | Copolymer with 95 units of Sty and 15 units of 1ATP | - |

| 1ATP | Vinyl Acetate (VAc) | - | Poly(1ATP) homopolymer | FTIR and 13C NMR showed only 1ATP units. |

| 4ATP | Styrene (Sty) | 1:2 | Molecular mass below 480 gmol⁻¹ | SEC measurement confirmed low molecular mass. |

| 4ATP | Styrene (Sty) | 1:4 | Copolymer formed | - |

Table 2: Synthesis and Characterization of Copolymers from Hindered Amine Monomers and Vinyl Monomers. scielo.br

The properties of copolymers are determined by their chemical structure, including the type of monomers used, their relative amounts, and their arrangement along the polymer chain. scribd.com For vinyl-addition polynorbornenes, structure-property relationships are investigated by making systematic changes to the monomer structure and polymerization mechanism. tennessee.edu

In copolymers, the bulky and non-polar cyclohexanecarboxylate group from VCHC would be expected to influence properties such as:

Glass Transition Temperature (Tg): The bulky side group can restrict chain motion, potentially increasing the Tg.

Mechanical Properties: The rigidity of the cyclohexyl ring can enhance the stiffness and hardness of the copolymer.

Solubility: The non-polar nature of the side group will affect the solubility of the copolymer in different solvents.

By carefully selecting the comonomer and controlling the copolymer composition, it is possible to fine-tune the properties of the resulting material for specific applications. Machine learning models are also being developed to establish structure-property relationships for copolymers by considering the chemical composition and sequence distribution of monomers. nih.gov

Functionalization of this compound Polymers

The chemical modification of poly(this compound) offers a versatile platform for tailoring the polymer's properties for specific applications. The primary site for functionalization is the cyclohexanecarboxylate ester group attached to the polymer backbone. By targeting this group, the polarity, solubility, thermal stability, and reactivity of the polymer can be significantly altered. The main strategies for the functionalization of polymers analogous to poly(this compound), such as other poly(vinyl esters), include hydrolysis, transesterification, ammonolysis, and reduction. These reactions allow for the introduction of new functional groups, such as hydroxyl, different ester moieties, amide, and primary alcohols, respectively.

Hydrolysis to Poly(vinyl alcohol)

The most common and well-studied functionalization of poly(vinyl esters) is their hydrolysis, also known as saponification, to produce poly(vinyl alcohol) (PVA). ebsco.comusm.my This reaction involves the cleavage of the ester linkage in the presence of an acid or a base catalyst, resulting in the formation of hydroxyl groups along the polymer chain and the corresponding carboxylic acid or its salt as a byproduct. govtpgcdatia.ac.in In the case of poly(this compound), hydrolysis would yield poly(vinyl alcohol) and cyclohexanecarboxylic acid or its salt.

The degree of hydrolysis, which is the percentage of ester groups converted to hydroxyl groups, is a critical parameter that significantly influences the properties of the resulting polymer. ebsco.comnih.gov Partially hydrolyzed polymers contain both the original ester groups and newly formed hydroxyl groups, rendering them amphiphilic. nih.gov The solubility of these copolymers is highly dependent on the degree of hydrolysis; for instance, the water solubility of PVA generally increases with the degree of hydrolysis up to about 87%, after which it decreases due to strong intra- and intermolecular hydrogen bonding in fully hydrolyzed PVA. rdd.edu.iqresearchgate.net

The hydrolysis of poly(vinyl esters) can be carried out under various conditions, affecting the rate and extent of the reaction. The choice of catalyst, reaction temperature, and time are key factors. usm.my For instance, the hydrolysis of polyvinyl acetate is often conducted using sodium hydroxide (B78521) in methanol (B129727). usm.my The bulky cyclohexyl group in poly(this compound) may introduce steric hindrance, potentially requiring more forcing reaction conditions compared to less hindered poly(vinyl esters) like poly(vinyl acetate). Studies on poly(vinyl pivalate), which also has a bulky side group, indicate that complete hydrolysis is achievable. researchgate.net

The progress of the hydrolysis reaction can be monitored using spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. sciepub.comsciepub.com In FTIR spectroscopy, the disappearance of the characteristic ester carbonyl (C=O) stretching vibration (around 1730 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3300 cm⁻¹) indicate the conversion of the ester to an alcohol. sciepub.com ¹H and ¹³C NMR spectroscopy can provide quantitative information on the degree of hydrolysis by comparing the integrals of the signals corresponding to the protons or carbons of the ester and alcohol repeating units. revmaterialeplastice.ro

Table 1: Representative Conditions for the Hydrolysis of Poly(vinyl esters)

| Poly(vinyl ester) | Catalyst | Solvent | Temperature (°C) | Time (h) | Degree of Hydrolysis (%) | Reference |

| Poly(vinyl acetate) | NaOH | Methanol | 40-80 | 0.5-1 | Up to 97 | usm.my |

| Poly(vinyl acetate) | HCl | Methanol | 60 | 1 | Lower than with NaOH | usm.my |

| Poly(vinyl pivalate) | NaOH | Methanol/Toluene | 60 | 24 | ~100 | researchgate.net |

| Poly(vinyl acetate) | KOH | Methanol | Room Temp. | - | High | google.com |

Transesterification

Transesterification is a chemical reaction that involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org In the context of poly(this compound), transesterification would involve reacting the polymer with a different alcohol in the presence of a catalyst to replace the cyclohexyl group with the alkyl or aryl group from the new alcohol. This method allows for the synthesis of a wide variety of poly(vinyl ester) derivatives with tailored side-chain functionalities.

The reaction is typically catalyzed by acids or bases. wikipedia.org For example, the transesterification of poly(vinyl acetate) can be achieved with various alcohols. The equilibrium of the reaction can often be shifted towards the product side by removing the alcohol generated from the original ester (in this case, cyclohexanol) by distillation. wikipedia.org Enzyme catalysis, particularly with lipases, has also been shown to be effective for the transesterification of vinyl esters. psu.edu

The structure of the alcohol and the reaction conditions will influence the efficiency of the transesterification. For poly(this compound), reacting it with a simple alcohol like methanol or ethanol (B145695) in the presence of a catalyst such as sodium methoxide (B1231860) would be a common approach. The bulky nature of the cyclohexyl group might affect the reaction kinetics compared to less hindered esters.

Table 2: Examples of Transesterification Reactions of Esters

| Ester | Alcohol | Catalyst | Conditions | Product | Reference |

| Dimethyl terephthalate | Ethylene glycol | - | Heat | Poly(ethylene terephthalate) | wikipedia.org |

| Vinyl acetate | 2-Phenyl-1-propanol | Candida antarctica lipase (B570770) B | - | 2-Phenyl-1-propyl acetate | psu.edu |

| Vinyl acetate | Cyclohexanol (B46403) | Candida antarctica lipase B | Hexane (B92381), 4 mg/mL enzyme | Cyclohexyl acetate | psu.edu |

Ammonolysis

Ammonolysis is the process of cleaving a chemical bond by reaction with ammonia (B1221849) or an amine. For poly(this compound), this reaction would involve treating the polymer with ammonia or a primary or secondary amine to convert the ester groups into amide groups, yielding a poly(vinyl amide) derivative and cyclohexanol as a byproduct. This functionalization introduces nitrogen-containing groups, which can significantly alter the polymer's properties, such as its polarity, hydrogen bonding capability, and chemical reactivity.

Reduction

The ester groups of poly(this compound) can be reduced to primary alcohols, which would transform the polymer into poly(vinyl alcohol). This is an alternative route to the hydrolysis of the ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters. masterorganicchemistry.comlibretexts.org The reaction is usually carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). organicchemistrydata.org

The reduction of poly(vinyl chloride) with LiAlH₄ has been studied and shows that the reaction proceeds to high conversion. researchgate.net Similarly, it is expected that the ester groups of poly(this compound) would be readily reduced by LiAlH₄ to yield poly(vinyl alcohol). It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters. libretexts.org

Table 3: Reducing Agents for the Conversion of Esters to Alcohols

| Functional Group | Reducing Agent | Solvent | Product | Reference |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Ether (e.g., THF) | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Ether (e.g., THF) | Primary Alcohol | libretexts.org |

| Aldehyde/Ketone | Sodium Borohydride (NaBH₄) or LiAlH₄ | Various | Alcohol | libretexts.org |

Reaction Mechanisms and Reactivity Profiles of Vinyl Cyclohexanecarboxylate

Reactivity of the Vinyl Moiety in Cyclohexanecarboxylate (B1212342) Structures

The vinyl group of vinyl cyclohexanecarboxylate is characterized by a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to attack by both electrophiles and radicals.

Electrophilic Addition Reactions

Electrophilic addition is a primary reaction pathway for the vinyl group. science-revision.co.uk In this type of reaction, an electrophile, an electron-deficient species, is attracted to the electron-rich π-bond of the vinyl group. science-revision.co.ukunacademy.com The reaction generally proceeds in a two-step mechanism. First, the electrophile attacks the double bond, leading to the formation of a carbocation intermediate. This is followed by the rapid attack of a nucleophile on the carbocation, resulting in the formation of a stable addition product.

A classic example is the addition of hydrogen halides (HX), such as hydrogen bromide (HBr). chemguide.co.ukulethbridge.ca The reaction with an unsymmetrical alkene like this compound is expected to follow Markovnikov's rule. chemguide.co.uk This rule states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. chemguide.co.uk Consequently, the halide will bond to the more substituted carbon. The stability of the resulting carbocation intermediate dictates this regioselectivity, with more substituted carbocations being more stable. unacademy.com

The general mechanism for the electrophilic addition of HBr to this compound is as follows:

The H-Br molecule becomes polarized as it approaches the electron-rich double bond. The hydrogen atom acts as the electrophile.

The π electrons of the vinyl group attack the partially positive hydrogen atom, forming a new carbon-hydrogen bond and a carbocation on the other carbon of the original double bond.

The bromide ion (Br-), now a nucleophile, attacks the carbocation, forming the final product.

The reactivity of hydrogen halides in these additions follows the order: HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. chemguide.co.uk

Radical Reactions

The vinyl group of this compound can also undergo radical reactions. These reactions are initiated by the presence of a radical species, which has an unpaired electron. One of the most significant radical reactions is polymerization. Vinyl esters, including this compound, can polymerize in the presence of a radical initiator to form polyvinyl esters. scirp.org

Radical addition reactions can also occur across the double bond. For instance, a radical species can add to one of the carbons of the vinyl group, generating a new radical intermediate. This intermediate can then participate in further reactions, such as cyclization or reaction with another molecule to propagate the radical chain. wikipedia.org The Giese reaction is a well-known example of the addition of a carbon-centered radical to an electron-poor alkene. rsc.org

The high reactivity of vinyl radicals, which are destabilized and exist in equilibrium between sp2 and sp hybridized orbitals, makes them key intermediates in various organic transformations. rsc.org Recent advancements in photoredox catalysis have enabled new methods for generating and utilizing radicals in coupling reactions under mild conditions. rsc.org For example, the decarboxylative coupling of carboxylic acids with vinyl halides can be achieved through the synergistic action of photoredox and nickel catalysis, showcasing the versatility of radical intermediates in forming C-C bonds. acs.org

Cyclohexane (B81311) Ring Reactivity and Transformations

The cyclohexane ring in this compound is a saturated carbocycle and is generally less reactive than the vinyl group under many conditions. However, it can undergo specific transformations. Methodologies for forming and modifying cyclohexane rings are crucial in the synthesis of natural products. researchgate.net Intramolecular ester enolate alkylation reactions have been utilized to form substituted cyclohexanecarboxylates with high diastereoselectivity. cdnsciencepub.comresearchgate.net

The cyclohexane ring can also be a target for carboxylation reactions. For example, cyclohexane can react with carbon dioxide under photoinduced conditions to yield cyclohexanecarboxylic acid. researchgate.net While this reaction doesn't start with this compound, it demonstrates a pathway to functionalize the cyclohexane skeleton.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound can occur at either the vinyl or the ester functional group. Mechanistic studies provide insight into these transformations. For instance, the hydrolysis of the ester group proceeds through a nucleophilic acyl substitution mechanism.

In recent years, mechanistic investigations into reactions involving similar structures have been conducted. For example, studies on the acid-catalyzed cyclization of a vinyl ortho-quinone methide have provided detailed mechanistic insights. nih.gov Additionally, computational and experimental analyses have been performed on CO2 addition reactions relevant to the copper-catalyzed boracarboxylation of vinyl arenes, which provides useful β-boryl-α-aryl propanoic acid derivatives. researchgate.net These types of detailed mechanistic studies are crucial for understanding and optimizing reactions involving vinyl-containing compounds.

Rearrangement Reactions Involving this compound Systems

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. libretexts.org These reactions are often synthetically useful for creating complex molecular architectures. nih.gov

Claisen-type Rearrangements in Vinyl Ester Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org The classic Claisen rearrangement involves the heating of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgredalyc.org This concerted, pericyclic reaction proceeds through a highly ordered, cyclic six-membered transition state. redalyc.org

While the classic Claisen rearrangement involves an allyl vinyl ether, variations of this reaction exist. For vinyl esters, a related process is the Ireland-Claisen rearrangement, where an ester enolate or a silyl (B83357) enol ether undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. Allyl vinyl ethers can also undergo Claisen rearrangement when heated to form γ,δ-unsaturated ketones or aldehydes. libretexts.org

Recent research has focused on catalytic and asymmetric versions of the Claisen rearrangement to control stereoselectivity. researchgate.netnih.gov For instance, main group-catalyzed cationic Claisen rearrangements have been developed that proceed via vinyl carbocations. acs.org Although direct examples involving this compound are not prevalent in the provided search results, the general principles of Claisen-type rearrangements in vinyl ester systems suggest that under appropriate conditions (e.g., formation of a corresponding silyl ketene (B1206846) acetal), such a rearrangement could be a feasible transformation.

Sigmatropic Rearrangements in Related Vinyl Compounds

Vinyl esters and related unsaturated compounds are known to participate in sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular, concerted process. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved and whether the reaction is initiated thermally or photochemically. wikipedia.orglibretexts.org The most prevalent type of sigmatropic rearrangement for vinyl compounds is the nrochemistry.comnrochemistry.com-shift, where a new carbon-carbon bond is formed between the third atoms of two connected fragments. wikipedia.orglibretexts.org

Several named rearrangements fall under the umbrella of nrochemistry.comnrochemistry.com-sigmatropic shifts and are highly relevant to the reactivity of vinyl esters and their analogs. These reactions are powerful tools in organic synthesis for forming carbon-carbon bonds with a high degree of stereocontrol. nih.gov

The Claisen Rearrangement

Discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is the first documented example of a nrochemistry.comnrochemistry.com-sigmatropic rearrangement. wikipedia.orgwikipedia.org It traditionally involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. byjus.commasterorganicchemistry.com The reaction is typically exothermic and proceeds through a highly ordered, cyclic six-membered transition state, often favoring a chair-like conformation to minimize steric interactions. wikipedia.orgorganic-chemistry.org This concerted mechanism ensures a high degree of stereospecificity, transferring the stereochemical information from the starting material to the product. masterorganicchemistry.com

The classic Claisen rearrangement requires high temperatures, often between 100-200 °C. wikipedia.orglibretexts.org However, the reaction rate and conditions can be influenced by solvent polarity and the electronic nature of the substituents. wikipedia.orgbyjus.com

Variations of the Claisen Rearrangement

The fundamental Claisen rearrangement has been adapted into several powerful variants that expand its synthetic utility and often allow for milder reaction conditions. These variations are particularly relevant for substrates structurally related to this compound, such as other vinyl and allyl esters.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a versatile method for synthesizing γ,δ-unsaturated esters from the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. synarchive.combioinfopublication.orgname-reaction.com A key feature of this reaction is the in situ formation of a ketene acetal (B89532) intermediate, which then undergoes the characteristic nrochemistry.comnrochemistry.com-sigmatropic shift. byjus.com While it can require high temperatures, the use of microwave-assisted heating has been shown to significantly accelerate the reaction and improve yields. wikipedia.orglibretexts.org

Ireland-Claisen Rearrangement

A significant advancement in Claisen-type rearrangements was developed by Robert E. Ireland. The Ireland-Claisen rearrangement involves the nrochemistry.comnrochemistry.com-sigmatropic shift of a silyl ketene acetal, which is generated by treating an allylic ester with a strong base (like lithium diisopropylamide, LDA) and a silylating agent (like chlorotrimethylsilane). nrochemistry.comchem-station.comorganic-chemistry.org A major advantage of this method is that the reaction proceeds at much lower temperatures than the classic Claisen or Johnson-Claisen rearrangements, often at or below room temperature. libretexts.orgorganic-chemistry.org

Crucially, the geometry of the intermediate silyl ketene acetal can be controlled by the reaction conditions. The use of a polar, coordinating solvent like HMPA typically favors the formation of the (E)-ketene acetal, while its absence leads to the kinetic (Z)-enolate. nrochemistry.comchem-station.com This control over the intermediate's geometry allows for predictable stereocontrol in the final γ,δ-unsaturated carboxylic acid product. tcichemicals.comnih.gov

| Rearrangement Type | Starting Materials | Key Intermediate | Product | Typical Conditions |

| Johnson-Claisen | Allylic alcohol, Orthoester | Ketene acetal | γ,δ-Unsaturated ester | High temperature (100-200 °C), weak acid catalyst. libretexts.orgsynarchive.com |

| Ireland-Claisen | Allylic ester, Strong base, Silyl halide | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid | Low temperature (-78 °C to room temp.). nrochemistry.comlibretexts.orgorganic-chemistry.org |

Carroll Rearrangement

Catalysis in the Chemistry of Vinyl Cyclohexanecarboxylate

Transition Metal Catalysis in Vinyl Cyclohexanecarboxylate (B1212342) Synthesis and Reactions

Transition metals are central to the catalysis of reactions involving vinyl esters. Their ability to coordinate with the vinyl group and participate in oxidative addition and reductive elimination cycles allows for a diverse range of chemical transformations. Palladium, nickel, copper, and rhodium complexes have all been utilized in the chemistry of vinyl esters, including the synthesis and reactions of compounds structurally related to vinyl cyclohexanecarboxylate.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to reactions involving vinyl compounds. For the synthesis of vinyl esters like this compound, the most prominent palladium-catalyzed method is transvinylation. This process involves the exchange of the carboxylate group of a vinyl ester, typically vinyl acetate (B1210297), with another carboxylic acid.

The palladium(II)-catalyzed transvinylation reaction provides a direct route to synthesize various vinyl esters from their corresponding carboxylic acids under relatively mild conditions. researchgate.net The reaction is often catalyzed by palladium(II) acetate, and its efficiency can be significantly influenced by the presence of ligands or additives. For instance, the addition of strong acids or bases has been shown to enhance the catalytic activity. google.comasianpubs.org Studies on the transvinylation of aromatic and aliphatic dicarboxylic acids have highlighted that catalyst deactivation can be a challenge, sometimes necessitating successive additions of the palladium catalyst to achieve high yields. researchgate.net

| Reactant Acid | Catalyst System | Additive | Yield | Reference |

| Benzoic Acid | Pd(OAc)₂ | LiCl | Good | researchgate.net |

| Hydroxycinnamic Acid | Pd(OAc)₂ | KOH | 96% | asianpubs.org |

| Hydroxycinnamic Acid | Pd(OAc)₂ | H₂SO₄ | 95% | asianpubs.org |

| Dodecanedioic Acid | Pd(OAc)₂ (3 portions) | None | 65% | researchgate.net |

| General Carboxylic Acid | Pd-carboxylate/Aryl N-ligand | Strong Acid | Improved Activity | google.com |

Another significant palladium-catalyzed transformation is the Wacker-type oxidation, which typically converts terminal alkenes into methyl ketones. libretexts.org While not a synthetic route to this compound, the vinyl group within the molecule is susceptible to this type of oxidation. The reaction involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by a series of steps that result in the formation of a carbonyl group. libretexts.orgnih.gov The regioselectivity of the Wacker oxidation can be influenced by neighboring functional groups, which may coordinate to the palladium catalyst and direct the nucleophilic attack. doi.org Although specific studies on this compound as a substrate in Wacker-type reactions are not prominent, the fundamental reactivity of the vinyl group makes it a potential candidate for such transformations.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various organic transformations. In the context of vinyl ester chemistry, nickel catalysis is particularly relevant for carboxylation and cross-coupling reactions.

A notable application is the nickel-catalyzed carboxylation of vinyl chlorides with carbon dioxide (CO₂), which produces α,β-unsaturated carboxylic acids. This transformation proceeds at room temperature under atmospheric CO₂ pressure, utilizing manganese powder as a reducing agent. While this method does not directly produce this compound, it represents a key strategy for synthesizing precursors to unsaturated esters. The mechanism is believed to involve Ni(I) species, which are generated in situ.

Nickel catalysis, often in conjunction with photoredox catalysis, enables the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. This powerful method allows for the formation of new carbon-carbon bonds by coupling a readily available carboxylic acid (as a radical precursor) with a vinyl halide. For example, cyclohexanecarboxylic acid can be coupled with a vinyl iodide to form an alkyl-substituted olefin. This reaction highlights nickel's ability to facilitate the coupling of sp³-hybridized carbon centers with sp²-hybridized vinyl systems, a transformation that is challenging for other catalysts.

| Reaction Type | Nickel Catalyst System | Reactants | Product Type | Key Features |

| Carboxylation | NiCl₂(PPh₃)₂ / Mn powder | Vinyl Chloride, CO₂ | α,β-Unsaturated Carboxylic Acid | 1 atm CO₂, Room Temperature |

| Decarboxylative Cross-Coupling | Ni Catalyst / Photoredox Catalyst | Cyclohexanecarboxylic Acid, Vinyl Iodide | Alkyl-Substituted Olefin | Mild, operationally simple conditions |

Furthermore, N-heterocyclic carbene (NHC)-supported nickel complexes have been investigated for their catalytic activity, including the retro-[2+2] depolymerization of polycyclobutanes, which can generate vinyl-containing compounds. These studies provide insight into the fundamental reactivity of nickel catalysts with olefinic structures.

Copper catalysts are widely used in organic synthesis due to their low cost, low toxicity, and unique reactivity, particularly in cross-coupling reactions. For the synthesis of vinyl esters, copper-catalyzed methods provide a valuable alternative to palladium-based systems. A key application is the copper-catalyzed synthesis of vinyl sulfides from vinyl halides and thiols, which proceeds with retention of stereochemistry. This demonstrates copper's utility in forming C-S bonds at a vinyl carbon.

More directly related to this compound is the copper-catalyzed vinylation of carboxylic acids. Although less common than palladium-catalyzed transvinylation, copper complexes can facilitate the reaction between a carboxylic acid and a vinylating agent.

Copper catalysts are also effective in the ring-opening reactions of vinyl epoxides with various nucleophiles, including organoboron compounds. These reactions typically proceed via an Sₙ2'-type mechanism, leading to the formation of functionalized allylic alcohols. While not directly involving this compound, this reactivity underscores the ability of copper catalysts to activate the vinyl group and facilitate the formation of new carbon-carbon bonds adjacent to it.

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Vinyl Sulfide Synthesis | [Cu(phen)(PPh₃)₂]NO₃ | Vinyl Halide, Thiol | Vinyl Sulfide | researchgate.net |

| Ring-Opening of Vinyl Epoxides | Copper Salt | Vinyl Epoxide, Arylboronate | (E)-Aryl-substituted homoallylic alcohol | nih.gov |

| Rearrangement of Vinyl Oxiranes | Copper(II) acetylacetonate | Vinyl Oxirane | 2,5-Dihydrofuran | libretexts.org |

Rhodium catalysts are renowned for their ability to catalyze a wide range of transformations, including C-H activation, cycloadditions, and hydroformylations. In the context of molecules containing a vinyl group, rhodium catalysis offers unique pathways for functionalization.

Rhodium(III) catalysts have been shown to effect a sequence of C-H activation followed by C-C bond activation, using vinylcyclopropanes as versatile coupling partners. This process allows for the direct allylation of C-H bonds. The mechanism involves olefin insertion followed by a β-carbon elimination, representing a novel ring-opening mode for vinylcyclopropanes. nih.govnih.gov This reactivity highlights the potential for rhodium catalysts to engage the vinyl group of a molecule like this compound in C-H functionalization reactions.

Furthermore, rhodium complexes are widely used as catalysts for the cyclopropanation of alkenes with vinyldiazomethanes, leading to the enantioselective synthesis of vinylcyclopropanes. researchgate.net While this is a method to construct vinylcyclopropanes rather than a reaction of this compound itself, it showcases the interaction of rhodium carbenoids with vinyl groups.

Transition metal-catalyzed annulation reactions involving vinyl esters like vinyl acetate are also known. For instance, Rh(III)-catalyzed two-fold C-H activation and [4+2] annulation of N-aryl cyclic hydrazides with vinyl acetate has been reported to build complex heterocyclic structures. doi.org This demonstrates the capacity of vinyl esters to act as C2 sources in rhodium-catalyzed annulation cascades.

Photochemical Catalysis with Metal Carbonyl Compounds

Photochemical catalysis provides a distinct method for activating organic molecules by using light to promote electronic transitions in a photocatalyst. Metal carbonyl compounds, such as those of iron, molybdenum, or tungsten, are effective photocatalysts for a variety of transformations involving olefins.

While specific studies detailing the photochemical catalysis of this compound with metal carbonyls are scarce, the known reactivity of vinyl esters under these conditions provides a strong basis for potential transformations. The photolysis of metal carbonyls generates coordinatively unsaturated and highly reactive metal species. These species can coordinate to the double bond of a vinyl ester, facilitating reactions such as isomerization, cycloaddition, or hydrosilylation.

For example, iron pentacarbonyl (Fe(CO)₅), upon UV irradiation, is known to catalyze the isomerization of terminal olefins to internal olefins. It can also mediate [2+2] cycloaddition reactions. Tetra-n-butylammonium decatungstate (TBADT) is another photocatalyst that can abstract hydrogen atoms from C-H bonds, including aldehydic C-H bonds, to generate acyl radicals. These radicals can then add to vinyl groups, as demonstrated in the photochemical acylation of donor-acceptor vinyl cyclopropanes. This type of radical addition represents a plausible pathway for the functionalization of this compound under photochemical conditions.

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach avoids the use of potentially toxic and expensive metals. Vinyl esters, including structures analogous to this compound, are valuable substrates in various organocatalytic reactions.

One significant area is their use as electrophiles in conjugate addition reactions. Chiral amines, for instance, can activate α,β-unsaturated aldehydes or ketones to form transient enamines, which can then react with nucleophiles. Conversely, vinyl esters can act as precursors to acylating agents or other reactive intermediates.

More recently, the discovery of highly enantioselective C-H insertion reactions of vinyl carbocations, enabled by chiral imidodiphosphorimidate (IDPi) organocatalysts, has opened new avenues for C(sp³)–H functionalization. asianpubs.org In this process, a vinyl cation is generated in the chiral pocket of the catalyst and undergoes a stereocontrolled insertion into a nearby C-H bond. This methodology, while not yet reported specifically for this compound, demonstrates the potential for advanced, metal-free transformations involving vinyl ester derivatives. The confined environment of the catalyst's active site is crucial for controlling enantioselectivity and expanding the scope of vinyl cation chemistry.

Heterogeneous Catalysis Approaches

Supported Metal Catalysis

Supported metal catalysts, particularly those based on palladium, have demonstrated efficacy in the synthesis of vinyl esters through transvinylation reactions. In these systems, a vinyl donor, commonly vinyl acetate, reacts with a carboxylic acid, in this case, cyclohexanecarboxylic acid, to yield the desired this compound and acetic acid. The active metal nanoparticles are dispersed on a solid support, which enhances their stability and facilitates handling.

Research into the transvinylation of various carboxylic acids has highlighted the potential of palladium catalysts. For instance, palladium acetate complexed with ligands such as 2,2'-dipyridyl or 1,10-phenanthroline (B135089) has been utilized for the synthesis of different vinyl esters. While much of the work has focused on homogeneous systems, the immobilization of these complexes onto solid supports represents a logical progression toward a heterogeneous process. The catalytic cycle is believed to involve the coordination of the carboxylic acid to the palladium center, followed by the insertion of the vinyl group from the vinyl donor and subsequent product release.

The choice of support material can significantly influence the catalyst's activity and selectivity. Common supports include activated carbon, silica, alumina, and various polymers. For example, a study on the synthesis of vinyl benzoate (B1203000) from benzoic acid and acetylene (B1199291) employed a supported platinum catalyst, achieving high yields at temperatures between 100 to 180°C rsc.org. Another approach involved the use of a recovered adsorbent, UiO-66-S-Hg, as a catalyst for the transfer vinylation of benzoic acid, resulting in vinyl benzoate yields of up to 89% researchgate.net. Although direct data for this compound is not prevalent, the principles from these related syntheses are applicable.

Table 1: Performance of Supported Metal Catalysts in Analogous Vinyl Ester Synthesis Data based on reactions analogous to this compound synthesis.

| Catalyst System | Carboxylic Acid | Vinyl Source | Temperature (°C) | Yield (%) | Selectivity (%) | Turnover Number (TON) |

| Supported Platinum | Benzoic Acid | Acetylene | 100-180 | Quantitative | >99 | Not Reported |

| UiO-66-S-Hg | Benzoic Acid | Vinyl Acetate | Not Reported | up to 89 | Not Reported | Not Reported |

| Pd(OAc)₂/[pyridine]₂ | Dodecanedioic Acid | Vinyl Acetate | Not Reported | 65 (after 3 additions) | Not Reported | Not Reported |

Zeolite-Based Catalysis

Zeolites, with their well-defined microporous structures and tunable acidity, are versatile heterogeneous catalysts for a range of organic transformations, including esterification. In the context of vinyl ester synthesis, zeolites can act as solid acid catalysts, facilitating the reaction between a carboxylic acid and a vinyl source, typically acetylene in the vapor phase. The shape-selective nature of zeolites can also influence product distribution by controlling the diffusion of reactants and products within their pore network.

While specific studies on the zeolite-catalyzed synthesis of this compound are not widely reported, research on the esterification of other carboxylic acids provides valuable insights. For instance, various zeolites such as H-ZSM-5, H-Y, and Beta zeolites have been investigated for the esterification of fatty acids with alcohols nih.gov. The reaction mechanism in these systems generally involves the protonation of the carboxylic acid on the Brønsted acid sites of the zeolite, followed by nucleophilic attack of the alcohol.

For the synthesis of vinyl esters, a similar mechanism can be postulated with acetylene acting as the vinyl source. The reaction would likely be carried out in the vapor phase at elevated temperatures. The efficiency of the process would depend on factors such as the Si/Al ratio of the zeolite, which determines its acidity, as well as the pore size and structure. A study on the vapor-phase esterification of acetic acid with ethanol (B145695) identified Beta zeolite as an efficient catalyst researchgate.net. This suggests that Beta zeolites could be promising candidates for the vinylation of cyclohexanecarboxylic acid.

Table 2: Performance of Zeolite Catalysts in Analogous Esterification Reactions Data based on esterification reactions that provide insights into potential vinylation catalysis.

| Zeolite Catalyst | Reactants | Reaction Phase | Temperature (°C) | Conversion (%) |

| Beta Zeolite | Acetic Acid + Ethanol | Vapor | Not Reported | High |

| H-Y Zeolite (from kaolin) | Oleic Acid + Ethanol | Liquid | 70 | ~85 |

| H-MOR Zeolite | Acetic Acid + Ethanol | Vapor (Membrane Reactor) | Atmospheric | High |

Enzyme-Based Catalysis

Enzymatic catalysis, particularly utilizing lipases, offers a green and highly selective alternative for the synthesis of vinyl esters. Lipases can catalyze transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. The use of immobilized enzymes further enhances their utility by allowing for easy separation and reuse, positioning them as effective heterogeneous biocatalysts.

The synthesis of vinyl esters via lipase-catalyzed transvinylation typically employs an activated vinyl donor, such as vinyl acetate. The reaction is essentially irreversible due to the tautomerization of the co-product, vinyl alcohol, to acetaldehyde. A widely used and robust biocatalyst for this purpose is Novozym 435, which is Candida antarctica lipase (B570770) B immobilized on a macroporous acrylic resin.

Numerous studies have demonstrated the successful synthesis of a wide array of vinyl esters using Novozym 435. For example, the synthesis of phenethyl acetate using vinyl acetate as the acyl donor achieved yields of 98.44% nih.gov. Similarly, the transesterification of geraniol (B1671447) with vinyl acetate catalyzed by a lipase from Pseudomonas fluorescens resulted in a 99% yield of geranyl acetate within 3 hours researchgate.net. These examples strongly suggest that the enzymatic synthesis of this compound from cyclohexanecarboxylic acid and vinyl acetate is a highly feasible and efficient approach. The reaction conditions are typically mild, involving temperatures in the range of 30-60°C and organic solvents like hexane (B92381) or solvent-free systems.

Table 3: Performance of Lipase Catalysts in the Synthesis of Various Vinyl Esters Illustrative data from the synthesis of various vinyl esters using lipase catalysis.

| Lipase Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) |

| Novozym 435 | Phenethyl alcohol + Vinyl acetate | Not Reported | Not Reported | 98.44 |

| Pseudomonas fluorescens lipase | Geraniol + Vinyl acetate | Solvent-free | 30 | 99 |

| Novozym 435 | Pyridine methanols + Vinyl esters | Not Reported | Not Reported | up to 82 (after 12 cycles) |

| Novozym 435 | L-ascorbic acid + Vinyl phenolates | Not Reported | Not Reported | High |

Advanced Applications of Vinyl Cyclohexanecarboxylate in Materials Science

Development of Specialty Resins and Coatings from Vinyl Cyclohexanecarboxylate (B1212342) Polymers

The polymerization of Vinyl cyclohexanecarboxylate leads to the formation of specialty polymers and resins that are highly valued in the materials industry. lookchem.com These polymers are known for a unique combination of properties, including high chemical resistance, excellent adhesion, and flexibility at low temperatures. lookchem.com As a result, they are primary components in the formulation of advanced coatings and adhesives. lookchem.com

Tailored Materials with Enhanced Durability and Performance Characteristics

The inherent structure of this compound is key to producing materials with enhanced durability and superior performance. The presence of the cyclohexyl group in the polymer backbone contributes to the rigidity and thermal stability of the material. When copolymerized with other monomers, such as vinyl acetate (B1210297), it can act as a powerful modifier, significantly improving the physical properties of the final product. vinylcopolymerresin.com

The introduction of vinyl cyclohexane (B81311) units into a polymer chain, such as polypropylene, can alter the material's thermophysical and mechanical properties. researchgate.net Research has shown that such modifications can lead to a decrease in molecular mass while affecting the stereoregularity of the polymer chain. researchgate.net The strategic incorporation of these monomers allows for the tailoring of material characteristics to meet specific performance demands. Key benefits observed in plastics formulated with vinyl-based copolymers include:

Improved Impact Strength : An increased resistance to cracking or shattering upon impact. vinylcopolymerresin.com

Enhanced Chemical Resistance : An added layer of protection against a wide array of chemicals, which prevents discoloration and degradation. vinylcopolymerresin.com

Superior Hardness and Rigidity : The creation of a stronger, more rigid product that maintains its shape under stress. vinylcopolymerresin.com

Performance Enhancements in Tailored Materials

The table below outlines the performance characteristics that can be achieved by integrating this compound into polymer formulations.

| Performance Characteristic | Enhancement Method | Resulting Benefit |

| Impact Strength | Use as a copolymer additive | Increased resistance to shattering and cracking vinylcopolymerresin.com |

| Chemical Resistance | Incorporation into resin formulation | Protection against degradation and discoloration from chemical exposure vinylcopolymerresin.com |

| Hardness & Rigidity | Polymer modification | Stronger final product capable of maintaining its shape under load vinylcopolymerresin.com |

| Adhesion | Polymerization into specialty resins | Excellent bonding to a variety of substrates lookchem.com |

| Thermal Stability | Use in composite resins | Improved heat resistance in finished coatings nih.gov |

Integration of this compound into Complex Chemical Processes for Material Production

The production of materials using this compound involves its integration into sophisticated chemical processes, primarily polymerization. The synthesis of the monomer itself can be achieved through the reaction of a carboxylic acid with an alkyne compound, facilitated by a catalyst. lookchem.com Once synthesized, this compound is primarily used as a monomer in free-radical polymerization to create a wide variety of vinyl polymers. lookchem.comspecialchem.com

Modern polymer synthesis relies on advanced techniques to achieve precise control over the final product's properties. For vinyl polymers, these methods include:

Free Radical Polymerization (FRP) : A widely used and versatile method compatible with a broad range of monomers. mdpi.com

Atom Transfer Radical Polymerization (ATRP) : A controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : A highly versatile technique that uses thiocarbonylthio compounds to mediate the polymerization, offering excellent control over the polymer architecture. mdpi.commdpi.com

Nitroxide-Mediated Polymerization (NMP) : A controlled polymerization process that facilitates precise control over molecular weight and end-group fidelity. mdpi.com

The selection of the polymerization technique is crucial as it dictates the structure and, consequently, the properties of the resulting polymer. mdpi.com For example, RAFT polymerization is particularly effective for synthesizing CO2-responsive polymers with precise structural control. mdpi.com The integration of this compound into these controlled polymerization processes enables the production of advanced materials with highly specific and predictable characteristics.

Novel Polymer Architectures and Composites Utilizing this compound

The versatility of this compound as a monomer extends to the creation of novel and complex polymer architectures. Beyond simple linear polymers, it can be incorporated into more intricate structures like block copolymers and star polymers. harth-research-group.orgyoutube.com Block copolymers, which consist of two or more different polymer chains linked together, are fundamental to the development of high-performance materials such as thermoplastic elastomers. harth-research-group.org The synthesis of such architectures can be achieved by combining different polymerization techniques. harth-research-group.org For instance, a polymer block can be synthesized using one method, and then a second block of a different monomer, such as this compound, can be added using another technique. harth-research-group.org

Furthermore, this compound is a valuable component in the formulation of composite materials. Vinyl ester-based resins are frequently used in the production of fiber-reinforced plastics due to their excellent thermal stability, mechanical strength, and ease of processing. nih.gov When combined with reinforcing agents like glass fibers, these resins form robust composites used in demanding applications in the automotive, marine, and construction industries. nih.gov The hybridization of vinyl ester resins with other polymers, such as phenolic resins, can create composite coatings with superior thermal stability and heat resistance. nih.gov

Functional Materials Development

The development of functional materials relies on the precise control of polymer chemistry to impart specific properties. This compound is a key building block in this field due to the functionalities it can introduce into a polymer chain. The ester group within the monomer allows for the fine-tuning of polymer properties, such as solubility and glass transition temperature. mdpi.com

Vinyl-functionalized precursors are essential in creating advanced hybrid organic-inorganic materials. mdpi.comsemanticscholar.org These materials combine the properties of both organic polymers and inorganic compounds, leading to materials with enhanced thermal durability and adjustable solubility. mdpi.comsemanticscholar.org For example, vinyl-functionalized silsesquioxanes are used as precursors because the vinyl groups can be modified through various chemical reactions, including polymerization. mdpi.comsemanticscholar.org

Moreover, the use of vinyl functional silane (B1218182) coupling agents, which can be copolymerized with monomers like this compound, allows for the modification of resins to improve toughness, weather resistance, and water resistance. cfmats.com This approach enables the development of functional polymers tailored for specific, high-performance applications where durability and environmental resistance are critical. cfmats.com The ability to create degradable copolymers by integrating vinyl ethers with other compounds further expands the potential applications into fields requiring biocompatibility and controlled degradation. rsc.org

Theoretical and Computational Investigations of Vinyl Cyclohexanecarboxylate

Quantum Chemical Studies of Electronic Structure and Reactivity

There is currently a lack of published research applying quantum chemical methods to investigate the electronic structure and reactivity of vinyl cyclohexanecarboxylate (B1212342). Such studies would typically involve calculating molecular properties like electron density distribution, electrostatic potential maps, and frontier molecular orbitals to predict sites of reactivity. Without these foundational calculations, a detailed, data-driven discussion on its electronic characteristics is not possible.

Molecular Orbital Theory Applications to Vinyl Cyclohexanecarboxylate

No specific applications of molecular orbital (MO) theory to this compound have been found in the scientific literature. An MO analysis would provide insights into the bonding and electronic states of the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding its behavior in chemical reactions, particularly in polymerization and cycloaddition reactions. The absence of such studies prevents a detailed discussion and the creation of relevant data tables, such as HOMO-LUMO energy gaps.

Density Functional Theory (DFT) for Mechanistic Elucidation